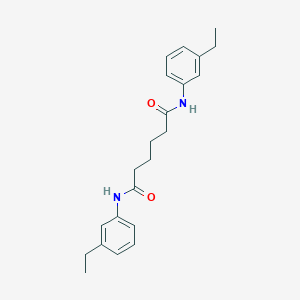![molecular formula C20H25FN2O2 B329374 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B329374.png)
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups attached to the piperazine ring, with one benzyl group substituted with two methoxy groups at the 2 and 4 positions, and the other benzyl group substituted with a fluorine atom at the 2 position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzyl chloride and 2-fluorobenzyl chloride.
Nucleophilic Substitution Reaction: The piperazine ring is subjected to nucleophilic substitution reactions with the benzyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-80°C) to facilitate the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or act as a ligand for specific receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: A simpler piperazine derivative with a single benzyl group.
1-(2-Methoxybenzyl)piperazine: A derivative with a methoxy-substituted benzyl group.
1-(4-Fluorobenzyl)piperazine: A derivative with a fluorine-substituted benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H25FN2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2O2/c1-24-18-8-7-17(20(13-18)25-2)15-23-11-9-22(10-12-23)14-16-5-3-4-6-19(16)21/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI-Schlüssel |
XDJJNYNUDCVIHO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


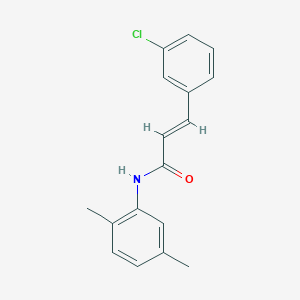
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329292.png)


![3-(2-chlorophenyl)-N-(2-{[3-(2-chlorophenyl)acryloyl]amino}-1-methylethyl)acrylamide](/img/structure/B329299.png)
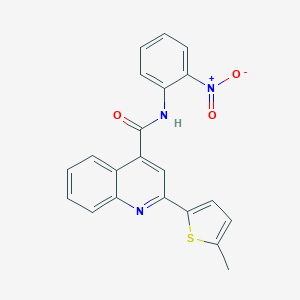
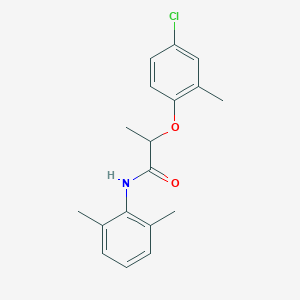
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B329303.png)
![N-(3-acetylphenyl)-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B329304.png)
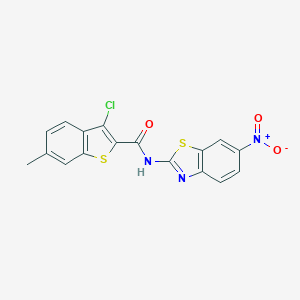
![Methyl 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329307.png)

![1-Ethyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B329312.png)
